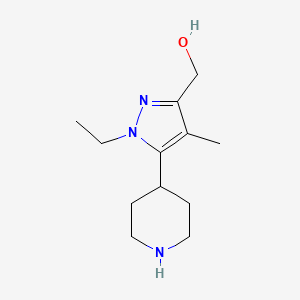
(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 4, a piperidinyl group at position 5, and a methanol group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The ethyl, methyl, and piperidinyl groups can be introduced through various alkylation reactions. For example, the ethyl group can be introduced using ethyl iodide in the presence of a base.
Addition of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the source of the methanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group may enhance its binding affinity to certain targets, while the pyrazole ring may contribute to its overall stability and reactivity.
相似化合物的比较
Similar Compounds
1-ethyl-4-methyl-5-(4-piperidinyl)-1H-Pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
1-ethyl-4-methyl-5-(4-piperidinyl)-1H-Pyrazole-3-amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H21N3O |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
(1-ethyl-4-methyl-5-piperidin-4-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C12H21N3O/c1-3-15-12(9(2)11(8-16)14-15)10-4-6-13-7-5-10/h10,13,16H,3-8H2,1-2H3 |
InChI 键 |
NXPIPMYHTZEJMF-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)CO)C)C2CCNCC2 |
规范 SMILES |
CCN1C(=C(C(=N1)CO)C)C2CCNCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














